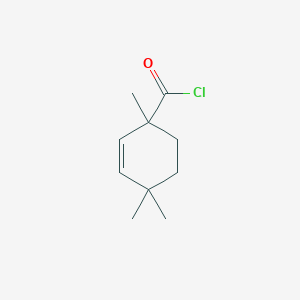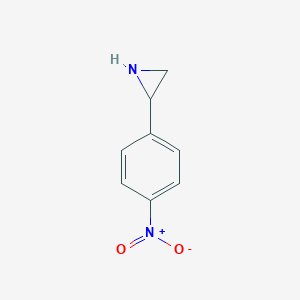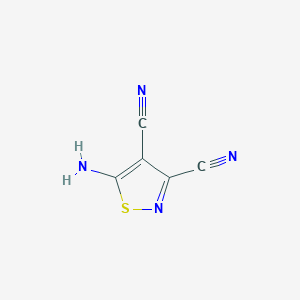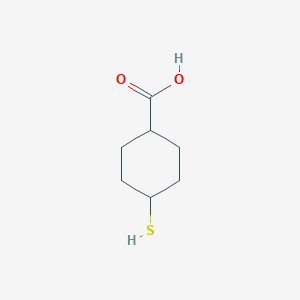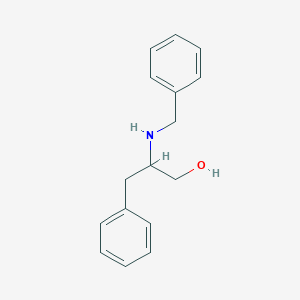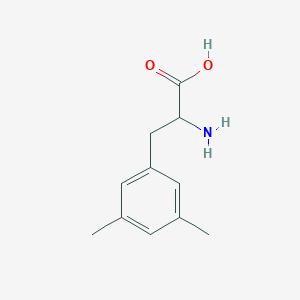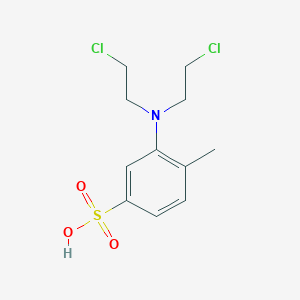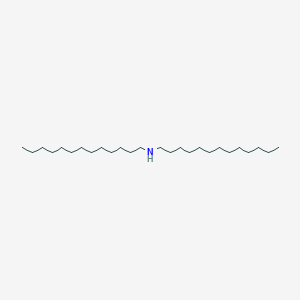![molecular formula C23H35NO10 B009262 2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 100310-87-0](/img/structure/B9262.png)
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DIMEB or DIMEB-PTA and is a derivative of the popular compound, MDMA.
Mecanismo De Acción
DIMEB-PTA acts as a serotonin transporter inhibitor, which means that it blocks the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have various effects on mood, cognition, and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DIMEB-PTA are still being studied, but early research suggests that the compound may have anxiolytic and antidepressant effects. DIMEB-PTA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIMEB-PTA in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the transporter in various physiological processes. However, one limitation of using DIMEB-PTA is its potential for abuse, which makes it difficult to obtain and use in research.
Direcciones Futuras
There are several future directions for research on DIMEB-PTA. One area of research is the development of new compounds based on DIMEB-PTA that have improved pharmacological properties. Another area of research is the study of the long-term effects of DIMEB-PTA on the brain and behavior. Finally, DIMEB-PTA could be studied in combination with other compounds to determine its potential for use in combination therapy for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of DIMEB-PTA involves a multi-step process that includes the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine to form N-ethyl-3,4-methylenedioxyamphetamine. This intermediate is then reacted with diethylamine to form N,N-diethyl-3,4-methylenedioxyamphetamine. Finally, the compound is reacted with 2-(2,5-dimethyl-1,3-benzodioxol-2-yl)ethanol and 2-hydroxypropane-1,2,3-tricarboxylic acid to form DIMEB-PTA.
Aplicaciones Científicas De Investigación
DIMEB-PTA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. DIMEB-PTA has also been studied for its potential use as a tool for studying the role of the serotonin transporter in various physiological processes.
Propiedades
Número CAS |
100310-87-0 |
|---|---|
Nombre del producto |
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Fórmula molecular |
C23H35NO10 |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
2-[2-(2,5-dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H27NO3.C6H8O7/c1-5-18(6-2)10-12-19-11-9-17(4)20-15-8-7-14(3)13-16(15)21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13H,5-6,9-12H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
GBNFGVVOZAZQAJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CC[NH+](CC)CCOCCC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Sinónimos |
1,3-BENZODIOXOLE, 2-(2-(2-(DIETHYLAMINO)ETHOXY)ETHYL)-2,5-DIMETHYL-, C ITRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
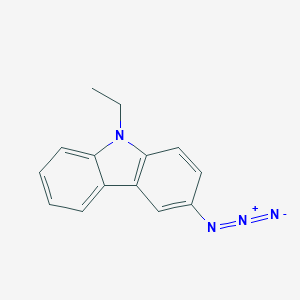
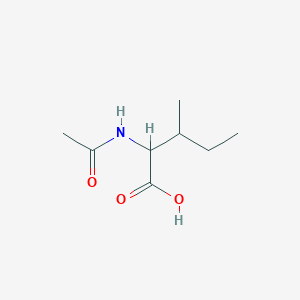
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
